(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone
Description
Propriétés
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,5-dinitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O5/c30-22(17-12-18(28(31)32)14-19(13-17)29(33)34)27-10-8-26(9-11-27)21-7-6-20(24-25-21)23-15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAMXRFEYDQRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a complex organic molecule belonging to the class of pyridazine derivatives. Known for their diverse pharmacological activities, pyridazine derivatives have been studied extensively for applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.45 g/mol . The compound features several functional groups that contribute to its biological activity, including a piperazine ring and a dinitrophenyl moiety.
| Property | Value |
|---|---|
| Molecular Weight | 418.45 g/mol |
| Molecular Formula | C22H22N6O3 |
| LogP | 2.8759 |
| Polar Surface Area | 85.537 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Pyridazine Core : This is achieved through reactions involving hydrazine and diketones.
- Introduction of the Benzylamino Group : Nucleophilic substitution reactions are used to incorporate the benzylamino group.
- Formation of the Piperazine Ring : The piperazine structure is formed by reacting an intermediate with piperazine.
- Attachment of the Dinitrophenyl Moiety : This final step involves condensation reactions leading to the complete structure.
Pharmacological Properties
Research indicates that compounds similar to (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone exhibit a range of biological activities:
- Antimicrobial Activity : Pyridazine derivatives have shown efficacy against various bacterial and fungal strains.
- Antitumor Activity : Studies have reported anticancer properties, particularly in inhibiting tumor cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as monoamine oxidase (MAO), which is significant in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Binding : It binds to specific enzymes, inhibiting their activity and modulating metabolic pathways.
- Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction processes.
- Gene Expression Modulation : It can affect gene transcription by interacting with transcription factors.
Case Studies
- Antitumor Activity Study : A study evaluated the cytotoxic effects of various pyridazine derivatives on cancer cell lines, demonstrating that (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone significantly inhibited cell growth at concentrations as low as 10 µM .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of MAO-A and MAO-B by related compounds. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting high potency as potential therapeutic agents for neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a class of pyridazine derivatives with modifications targeting enhanced bioactivity. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Solubility and Flexibility: The piperazine linker may confer better aqueous solubility than the rigid phenethylamino or thioether linkages in I-6230 and I-6373, respectively. This could improve pharmacokinetic profiles .
Notes
- Evidence Limitations : Direct comparisons are restricted to structural analogs due to the absence of dedicated studies on the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
